Cas no 2137756-33-1 (Quinoline, 2-cyclobutyl-6-fluoro-4-methyl-)
Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 2-cyclobutyl-6-fluoro-4-methyl-
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- Inchi: 1S/C14H14FN/c1-9-7-14(10-3-2-4-10)16-13-6-5-11(15)8-12(9)13/h5-8,10H,2-4H2,1H3
- InChI Key: OYMRDVPGCQUMJU-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(F)=CC=2)C(C)=CC=1C1CCC1
Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-673026-0.05g |
2-cyclobutyl-6-fluoro-4-methylquinoline |
2137756-33-1 | 0.05g |
$768.0 | 2023-03-11 | ||
| Enamine | EN300-673026-0.1g |
2-cyclobutyl-6-fluoro-4-methylquinoline |
2137756-33-1 | 0.1g |
$804.0 | 2023-03-11 | ||
| Enamine | EN300-673026-0.25g |
2-cyclobutyl-6-fluoro-4-methylquinoline |
2137756-33-1 | 0.25g |
$840.0 | 2023-03-11 | ||
| Enamine | EN300-673026-0.5g |
2-cyclobutyl-6-fluoro-4-methylquinoline |
2137756-33-1 | 0.5g |
$877.0 | 2023-03-11 | ||
| Enamine | EN300-673026-1.0g |
2-cyclobutyl-6-fluoro-4-methylquinoline |
2137756-33-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-673026-2.5g |
2-cyclobutyl-6-fluoro-4-methylquinoline |
2137756-33-1 | 2.5g |
$1791.0 | 2023-03-11 | ||
| Enamine | EN300-673026-5.0g |
2-cyclobutyl-6-fluoro-4-methylquinoline |
2137756-33-1 | 5.0g |
$2650.0 | 2023-03-11 | ||
| Enamine | EN300-673026-10.0g |
2-cyclobutyl-6-fluoro-4-methylquinoline |
2137756-33-1 | 10.0g |
$3929.0 | 2023-03-11 |
Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Quinoline, 2-cyclobutyl-6-fluoro-4-methyl-
Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- (CAS No. 2137756-33-1): A Comprehensive Overview
Quinoline, 2-cyclobutyl-6-fluoro-4-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 2137756-33-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their diverse biological activities and applications in drug development.
The structural features of Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- include a fused benzene and pyridine ring system, with substituents that enhance its pharmacological properties. The presence of a cyclobutyl group at the 2-position and a fluoro substituent at the 6-position, along with a methyl group at the 4-position, contributes to its unique chemical and biological profile. These modifications not only influence the compound's solubility and metabolic stability but also play a crucial role in its interaction with biological targets.
In recent years, there has been a growing interest in quinoline derivatives due to their potential applications in treating various diseases, including infectious diseases, cancer, and neurological disorders. The fluorine atom in Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- is particularly significant as it can enhance the compound's binding affinity and metabolic stability. This feature has made it a valuable scaffold for designing novel therapeutic agents.
One of the most compelling aspects of Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- is its broad spectrum of biological activities. Preclinical studies have demonstrated that this compound exhibits potent antimicrobial properties, making it a promising candidate for developing new antibiotics. Additionally, its ability to inhibit certain enzymes and receptors has led to investigations into its potential use in anticancer therapies. The cyclobutyl group, in particular, has been shown to enhance the compound's binding to specific protein targets, which could lead to more effective drug interactions.
The synthesis of Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to introduce the cyclobutyl and fluoro substituents efficiently. These synthetic approaches not only improve the accessibility of the compound but also allow for further modifications to explore its full pharmacological potential.
The pharmacokinetic properties of Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- are another area of active research. Studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic clearance. These characteristics make it an attractive candidate for further development into a drug candidate. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing dosing regimens and minimizing potential side effects.
In conclusion, Quinoline, 2-cyclobutyl-6-fluoro-4-methyl- (CAS No. 2137756-33-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the treatment of infectious diseases and cancer. As synthetic methodologies continue to evolve, the accessibility and diversity of quinoline derivatives are expected to expand, further enhancing their potential in drug development.
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